Tetraglyme-d6
Description
Contextualization of Glyme Solvents in Modern Chemical Sciences
Glyme solvents, or glycol diethers, are a class of saturated, non-cyclic polyethers that are chemically inert and aprotic. nih.gov This family of compounds is characterized by a repeating ethylene (B1197577) oxide unit capped with alkyl groups, most commonly methyl groups. nih.gov Glymes possess a unique combination of hydrophilic and hydrophobic characteristics, allowing them to be miscible with a wide array of substances, including water and hydrocarbon solvents. nih.govrsc.org
Key properties that define their importance in chemical sciences include:
High Solvency: They efficiently dissolve a wide range of compounds. unicamp.br
Chemical and Thermal Stability: Glymes are stable in the presence of strong bases and at elevated temperatures, making them suitable for demanding reaction conditions. nih.govunicamp.brwikipedia.org
Cation Chelation: The oxygen atoms in the polyether chain can effectively solvate metal cations, similar to crown ethers. This ability enhances the reactivity of the corresponding anion, which can increase reaction rates and selectivity. unicamp.brwikipedia.org
Polar Aprotic Nature: As polar aprotic solvents, they can accelerate certain reaction types without participating in proton transfer.
These attributes have led to their widespread use in diverse fields such as organic synthesis, electrochemistry, materials science, and biocatalysis. nih.govrsc.org In particular, higher-boiling-point glymes like tetraglyme (B29129) are ideal for high-temperature reactions and separation processes. wikipedia.org
Significance of Deuteration for Contemporary Research Applications
Deuteration, the process of replacing hydrogen atoms (¹H) with their heavier isotope, deuterium (B1214612) (²H or D), is a critical technique in modern chemical research. wikipedia.org Deuterated compounds, particularly solvents, are indispensable tools for a variety of analytical and mechanistic studies.
The primary application of deuterated solvents is in Nuclear Magnetic Resonance (NMR) spectroscopy. irisotope.com There are several key reasons for this:
Signal Avoidance: In ¹H NMR, the signal from a standard proton-containing solvent would be overwhelmingly large compared to the sample, obscuring the signals of interest. Since deuterium resonates at a completely different frequency, using a deuterated solvent eliminates this issue. studymind.co.ukresearchgate.net
Magnetic Field Stabilization: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, ensuring its strength remains constant throughout the experiment. This drift correction is crucial for high-resolution spectra. researchgate.net
Accurate Referencing: The known frequency of the deuterium signal allows for the accurate calibration of the chemical shift scale, defining 0 ppm precisely.
Beyond NMR, deuteration serves other vital research functions. In mechanistic studies, deuterium labeling allows researchers to trace the path of specific atoms through a chemical reaction, providing invaluable insights into reaction pathways and intermediates. synmr.in This isotopic labeling is also employed in metabolic studies to follow the fate of molecules in biological systems and in the structural analysis of macromolecules like proteins. synmr.inalfa-chemistry.com
| Application Area | Purpose and Significance | Supporting Evidence |
|---|---|---|
| NMR Spectroscopy | Eliminates large solvent signals in ¹H NMR, allowing for clear observation of the analyte's spectrum. | studymind.co.ukresearchgate.net |
| Magnetic Field Locking | Provides a stable signal for the spectrometer to maintain a constant magnetic field, improving spectral resolution and accuracy. | researchgate.net |
| Reaction Mechanism Studies | Acts as an isotopic tracer to elucidate complex reaction pathways, identify intermediates, and understand stereochemistry. | synmr.in |
| Metabolic Pathway Analysis | Used to track the metabolism of drugs or nutrients within living organisms by monitoring the fate of deuterated compounds. | synmr.inalfa-chemistry.com |
Classification and Structural Attributes Pertinent to Research Utility
Tetraglyme-d6 is classified as a deuterated polar aprotic solvent. evitachem.com Its structure consists of the same polyether backbone as its non-deuterated counterpart, tetraethylene glycol dimethyl ether, which is a linear chain of four ethylene oxide units. The key distinction is the selective replacement of the six hydrogen atoms on the two terminal methyl groups with deuterium atoms. evitachem.com
This specific structural configuration gives rise to its valuable properties in a research context. While the core molecular geometry and solvent capabilities are preserved from the original tetraglyme molecule, the deuteration at the terminal positions provides the critical benefits required for NMR spectroscopy without altering the fundamental solvent behavior. evitachem.com Its high boiling point and excellent thermal stability are retained, making it a suitable medium for a variety of chemical reactions and analytical procedures conducted at elevated temperatures. evitachem.com The primary utility of this compound is as a specialized solvent in scientific research, particularly for enhancing the clarity and resolution of NMR spectra and as a stable medium for organic synthesis. evitachem.com
| Attribute | Detail | Reference |
|---|---|---|
| IUPAC Name | 1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane | evitachem.com |
| Molecular Formula | C₁₀H₁₆D₆O₅ | evitachem.com |
| Molecular Weight | Approximately 228.32 g/mol | evitachem.com |
| CAS Number | 1216628-15-7 | evitachem.com |
| Classification | Deuterated Polar Aprotic Solvent | evitachem.com |
Properties
CAS No. |
1216628-15-7 |
|---|---|
Molecular Formula |
C10H22O5 |
Molecular Weight |
228.318 |
IUPAC Name |
1-[2-(trideuteriomethoxy)ethoxy]-2-[2-[2-(trideuteriomethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C10H22O5/c1-11-3-5-13-7-9-15-10-8-14-6-4-12-2/h3-10H2,1-2H3/i1D3,2D3 |
InChI Key |
ZUHZGEOKBKGPSW-WFGJKAKNSA-N |
SMILES |
COCCOCCOCCOCCOC |
Synonyms |
2,5,8,11,14-Pentaoxapentadecane-d6; Ansul Ether 181AT-d6; Bis[2-(2-methoxyethoxy)ethyl]ether-d6; (Dimethoxy-d6)tetraethylene Glycol; (Dimethoxy-d6)tetraglycol; E 181-d6; Hisolve MTEM-d6; Methyltetraglyme-d6; NSC 65624-d6; TEGDME-d6; Tetraethylene Gly |
Origin of Product |
United States |
Synthesis and Deuteration Methodologies of Tetraglyme D6
Advanced Deuteration Approaches for Tetraglyme-d6
The synthesis of this compound from its non-deuterated precursor, tetraglyme (B29129), can be achieved through sophisticated techniques that allow for the precise and efficient incorporation of deuterium (B1214612) atoms. These methods can be broadly categorized into deuterium exchange reactions and alkylation pathways.
Deuterium Exchange Reactions Utilizing Deuterated Reagents
Deuterium exchange reactions represent a direct approach to substitute hydrogen atoms with deuterium on the tetraglyme molecule. These reactions typically employ a deuterium source, such as deuterium oxide (D₂O), and are often facilitated by a catalyst to overcome the activation energy of C-H bond cleavage.
Recent advancements in this area have demonstrated the efficacy of photocatalytic methods for the deuteration of polyethylene (B3416737) glycol (PEG) derivatives, which are structurally similar to tetraglyme. In one such study, tetra-n-butylammonium decatungstate (TBADT) was used as a photocatalyst in the presence of D₂O. rsc.orgmit.eduwikipedia.orgacs.org This method allows for the deuteration of multiple sites on the polyether chain. The reaction is initiated by the photoexcitation of the catalyst, which then abstracts a hydrogen atom from the polyether backbone, creating a radical intermediate. This radical subsequently reacts with D₂O to incorporate a deuterium atom. rsc.org The efficiency of this process can be influenced by the substituents on the polyether chain. rsc.orgmit.eduwikipedia.orgacs.org
Catalysts for deuterium exchange can also be acid-, base-, or metal-based. chemrxiv.org Acid and base catalysis typically proceed through the formation of intermediate species that facilitate the exchange of protons with deuterons from the solvent. nih.gov Metal catalysts, such as platinum, can also be employed to facilitate H/D exchange. chemrxiv.org
| Catalyst/Reagent | Substrate | Deuterium Source | Key Findings |
| Tetra-n-butylammonium decatungstate (TBADT) | Polyethylene glycol (PEG) derivatives | D₂O | Photocatalytic deuteration of multiple C-H bonds. Efficiency is dependent on substituents. rsc.orgmit.eduwikipedia.orgacs.org |
| Acid/Base Catalysts | General Organic Molecules | D₂O or other deuterated solvents | Facilitates H/D exchange through intermediate formation. chemrxiv.orgnih.gov |
| Metal Catalysts (e.g., Platinum) | General Organic Molecules | D₂O | Can be used to catalyze H/D exchange reactions. chemrxiv.org |
Alkylation Pathways Employing Deuterated Alkyl Halides
An alternative and highly specific method for the synthesis of this compound involves the use of deuterated alkyl halides in a nucleophilic substitution reaction, most notably the Williamson ether synthesis. rsc.orgacs.org This synthetic route allows for the introduction of deuterium at specific positions within the molecule.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. rsc.org To synthesize this compound, one could start with a partially synthesized tetraglyme precursor containing hydroxyl groups and react it with a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD₃I). The alkoxide is typically formed by deprotonating the alcohol with a strong base, such as sodium hydride (NaH). science.gov The resulting alkoxide ion then acts as a nucleophile, attacking the deuterated alkyl halide in an Sₙ2 reaction to form the ether linkage with the deuterated methyl group. rsc.orgscience.gov
This method offers a high degree of control over the location of the deuterium atoms. For the synthesis of this compound, which has deuterated methyl groups at the termini, tetraethylene glycol would be reacted with a deuterated methyl halide in the presence of a base.
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |
| Tetraethylene glycol | Iodomethane-d3 (CD₃I) | Sodium Hydride (NaH) | Williamson Ether Synthesis (Sₙ2) | This compound |
Mechanistic Aspects of Deuterium Incorporation into Polyether Structures
The incorporation of deuterium into the polyether structure of tetraglyme via exchange reactions is governed by the specific mechanism of the catalyst employed.
In acid-catalyzed deuterium exchange , the ether oxygen is first protonated (or deuterated) by a deuterated acid (e.g., D₃O⁺). This activation makes the adjacent C-H bonds more susceptible to exchange. A plausible mechanism involves the reversible formation of a carbocation-like transition state, which can then eliminate a proton and be quenched by a deuteron (B1233211) from the solvent. However, the C-H bonds in ethers are generally not very acidic, making this process challenging without a suitable catalyst.
Base-catalyzed deuterium exchange of ethers is generally less common than for compounds with more acidic protons, such as those alpha to a carbonyl group. For a polyether like tetraglyme, direct deprotonation of a C-H bond by a base to form a carbanion is energetically unfavorable. However, under forcing conditions or with very strong bases, it might be possible to achieve some level of exchange. The mechanism would involve the formation of a carbanion intermediate which is then quenched by a deuteron from the deuterated solvent. nih.govnih.gov
A more advanced and efficient mechanism is observed in the photocatalytic deuteration of PEG derivatives. rsc.orgmit.eduwikipedia.orgacs.org The proposed mechanism involves the following key steps:
Photoexcitation of the Catalyst : The tetra-n-butylammonium decatungstate (TBADT) catalyst absorbs light, promoting it to an excited state.
Hydrogen Atom Transfer (HAT) : The excited catalyst abstracts a hydrogen atom from a C-H bond on the polyether chain, generating a carbon-centered radical.
Deuterium Atom Transfer : A deuterated thiol catalyst, formed in situ from the reaction of a thiol with D₂O, donates a deuterium atom to the carbon radical, resulting in the deuterated product and regenerating the thiol catalyst. rsc.org
This radical-based mechanism is particularly effective for the deuteration of the unactivated C-H bonds found in polyether structures. The efficiency and regioselectivity of this process can be influenced by the stability of the radical intermediate formed. rsc.org
| Mechanistic Pathway | Key Intermediates | Driving Force | Applicability to Polyethers |
| Acid-Catalyzed Exchange | Oxonium ion, Carbocation-like transition state | Activation by protonation/deuteration | Less common due to low C-H acidity |
| Base-Catalyzed Exchange | Carbanion | Strong base | Generally unfavorable without activating groups |
| Photocatalytic Radical Exchange | Carbon-centered radical | Light energy, Hydrogen Atom Transfer | Effective for unactivated C-H bonds rsc.org |
Spectroscopic Characterization Techniques Applied to Tetraglyme D6 Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure, dynamics, and interactions of molecules. For Tetraglyme-d6, NMR techniques, particularly those leveraging its deuterated nature, provide in-depth insights.
Deuterium (B1214612) Labeling for Enhanced Spectral Resolution and Signal Assignment
The "d6" designation in this compound signifies that the six hydrogen atoms in the two terminal methyl groups (-CH3) have been replaced by deuterium atoms (-CD3). This isotopic substitution offers several advantages in NMR analysis:
Signal Simplification: In Deuterium NMR (D-NMR), only the deuterium nuclei resonate, yielding a spectrum free from signals from the solvent's hydrogen atoms. This is particularly beneficial for studying complex mixtures where proton signals might overlap sigmaaldrich.com.
Reduced Spectral Interference: For highly deuterated compounds, conventional ¹H NMR can be limited by residual proton signals. D-NMR provides a cleaner spectrum, aiding in the identification and quantification of deuterium enrichment or in distinguishing signals from trace proton-containing impurities sigmaaldrich.com.
Signal Assignment: By selectively labeling specific sites with deuterium, researchers can simplify ¹H or ¹³C NMR spectra of related molecules or systems. The chemical shifts in D-NMR are similar to their protonated counterparts, allowing for straightforward spectral interpretation and assignment based on known ¹H NMR data sigmaaldrich.com.
Multi-Nuclear NMR Investigations
This compound is frequently employed as a solvent in systems involving alkali metal ions, such as lithium and sodium, in battery research. Multi-nuclear NMR allows for the simultaneous investigation of the solvent and the dissolved ions.
¹H NMR: While the methyl groups are deuterated, the protons on the ethylene (B1197577) glycol backbone (-CH2-CH2-O-) are still observable. ¹H NMR can be used to confirm the structural integrity of the this compound backbone and to study its interactions with solutes by observing shifts in these proton signals . For instance, in LiTFSI electrolytes, ¹H NMR can monitor the solvent's state and potential decomposition nih.govacs.org.
¹³C NMR: This technique probes the carbon framework of this compound, confirming its structural integrity. The deuteration of the methyl groups would result in very weak or absent signals for the CD3 carbons, while the carbons in the ethylene glycol chain remain visible .
Lithium NMR (⁶Li, ⁷Li): Tetraglyme (B29129) is a common solvent for lithium-ion battery electrolytes. ⁷Li NMR is vital for studying the chemical environment and dynamics of Li⁺ ions, including their coordination with Tetraglyme's ether oxygens and interactions with anions like TFSI⁻. Hyperfine shifts for ⁷Li have been observed in LiTFSI-Tetraglyme electrolytes in the presence of oxygen, indicating changes in the Li⁺ solvation shell nih.gov. ⁶Li NMR is also employed, particularly in diffusion studies mdpi.comresearchgate.net.
Sodium NMR (²³Na): In sodium-ion battery research, ²³Na NMR provides information on Na⁺ ion solvation, mobility, and interactions within this compound based electrolytes mdpi.com.
Fluorine NMR (¹⁹F): When fluorine-containing salts (e.g., LiTFSI) are used, ¹⁹F NMR can monitor the anion's behavior and its interactions with the solvent and cation nih.gov.
Table 1: Representative NMR Chemical Shifts and Diffusion Coefficients
| Nucleus | Typical Chemical Environment/System | Chemical Shift (ppm) | Diffusion Coefficient (m²/s) | Reference |
| ¹H | Tetraglyme backbone (-CH2-) | ~3.5-3.8 | N/A | evitachem.comnih.govacs.org |
| ¹³C | Tetraglyme backbone (-CH2-) | ~70-72 | N/A | evitachem.comnih.govacs.org |
| ⁷Li | Li⁺ in LiTFSI/Tetraglyme | Variable (e.g., -0.11 to 0.12 with O₂) | ~1-3 x 10⁻¹⁰ (in glymes) | nih.govmdpi.comresearchgate.net |
| ²³Na | Na⁺ in NaPF6/Tetraglyme | Variable | ~1-3 x 10⁻¹¹ (in glymes) | mdpi.com |
| ¹⁹F | TFSI⁻ anion in LiTFSI/Tetraglyme | Variable (e.g., -0.15 with O₂) | ~1-3 x 10⁻¹⁰ (in glymes) | nih.govmdpi.com |
Note: Chemical shifts for Li, Na, and F are highly dependent on the specific salt, concentration, and experimental conditions.
Pulsed Field Gradient NMR (PFG-NMR) for Self-Diffusion Coefficient Determination
PFG-NMR is a specialized NMR technique that measures the self-diffusion coefficients of molecules and ions in solution. This is particularly relevant for this compound when used in electrolytes, as it allows for the independent determination of the diffusion rates of the solvent, cations, and anions.
Solvent Mobility: The self-diffusion coefficient of this compound itself can be measured, providing insight into its translational mobility within a solution.
Ion Transport: In battery electrolytes, PFG-NMR is crucial for quantifying the diffusion coefficients of Li⁺ and Na⁺ ions. Studies have shown that in glyme solvents, the self-diffusion coefficients of Li⁺ and Na⁺ decrease with increasing glyme chain length, with Tetraglyme (G4) exhibiting slower diffusion compared to shorter glymes like monoglyme (G1) or diglyme (B29089) (G2) mdpi.comresearchgate.net. This technique can also differentiate the diffusion of cations from anions researchgate.net.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, offering insights into their structure, functional groups, and intermolecular interactions.
Infrared (IR) Spectroscopy for Intermolecular Interaction Analysis
IR spectroscopy detects the absorption of infrared radiation by molecular vibrations. For this compound, IR spectroscopy is useful for:
Confirmation of Deuteration: The presence of C-D stretching vibrations, typically in the 2100–2200 cm⁻¹ region, can confirm the deuteration of the methyl groups .
Characterization of Ether Linkages: The C-O-C stretching vibrations of the ether groups in Tetraglyme are strong absorptions, usually found in the 1100–1140 cm⁻¹ range researchgate.net. These bands are sensitive to the local environment and can shift upon coordination with metal cations, such as Li⁺. For instance, studies on Li salt solutions in glymes show shifts in the C-O-C stretching bands, indicating ion-solvent interactions and solvation researchgate.net.
Analysis of Intermolecular Forces: IR can also be used to study hydrogen bonding and charge-transfer interactions, which are important in understanding the solvation behavior of this compound with various solutes rsc.org.
Table 2: Representative IR Absorption Bands (cm⁻¹)
| Functional Group/Vibration | This compound (Expected) | Tetraglyme (Observed in Systems) | Interaction/System | Reference |
| C-D Stretch | ~2100-2200 | N/A | Deuteration | |
| C-O-C Stretch (asymmetric) | ~1100-1140 | ~1120 | Solvent | researchgate.net |
| C-O-C Stretch (asymmetric) | ~1100-1140 | ~1100-1130 | Li⁺ solvation | researchgate.net |
Raman Spectroscopy for Solvation Shell Elucidation and Species Identification
Raman spectroscopy, which measures inelastic scattering of light by molecular vibrations, complements IR spectroscopy. It is particularly useful for studying solvation structures and identifying different species in solution.
Solvation Structure: Raman spectroscopy has been extensively used to investigate the solvation shells of ions in glyme-based electrolytes. Studies on Tetraglyme (G4) in electrolyte solutions reveal information about ion pairing, solvent-separated ion pairs (SSIPs), and contact ion pairs (CIPs) osti.govacs.orgqmul.ac.ukdeakin.edu.au.
Species Identification: Raman spectra can differentiate between free solvent molecules and solvated species, as well as identify specific vibrational modes associated with ion-solvation complexes osti.govdeakin.edu.au. For example, Raman studies on glyme-LiTFSI mixtures can indicate the presence of free glyme versus solvate ionic liquids deakin.edu.au.
Charge-Ordering: In concentrated glyme electrolytes, Raman spectroscopy has been used to identify peaks related to charge-ordering species, with their positions and intensities influenced by the solvent's chain length and spatial configuration osti.gov.
Ion-Pair Vibrations: Raman spectra can reveal vibrational modes of ion pairs, such as Li⁺···Cl⁻(THF)m, where the lithium ion is involved in the vibration acs.org.
Table 3: Representative Raman Bands (cm⁻¹)
| Species/Interaction | Observed Raman Shift (cm⁻¹) | Description | Reference |
| Tetraglyme | ~1100-1150 | C-O-C stretching | osti.gov |
| Tetraglyme | ~2850-2950 | C-H stretching | osti.gov |
| Li⁺(Tetraglyme)n | Shifted C-O-C bands | Solvation of Li⁺ by ether oxygens | osti.govdeakin.edu.au |
| Li⁺···Cl⁻ ion pair | ~435-470 (isotopic shift) | Vibrational mode of solvated ion pair | acs.org |
Advanced Scattering and Surface Analysis Techniques
Advanced scattering and surface analysis techniques provide critical insights into the molecular arrangement and chemical composition at interfaces, complementing bulk property measurements. For this compound, these methods are instrumental in understanding its role in complex chemical environments.
Neutron Total Scattering with Isotopic Substitution for Local Structure Revelation
Neutron total scattering, including techniques like neutron diffraction and inelastic neutron scattering, is a powerful tool for probing the atomic and molecular structure of materials. The inherent sensitivity of neutrons to atomic nuclei, particularly the significant difference in scattering cross-sections between hydrogen (H) and deuterium (D), makes isotopic substitution a cornerstone of structural analysis in hydrogen-containing systems.
This compound, by definition, contains deuterium atoms in place of hydrogen atoms. This deuteration is crucial for neutron scattering experiments. When this compound is studied, the deuterium atoms scatter neutrons with a much larger amplitude than hydrogen atoms. This difference can be exploited in several ways:
Contrast Variation: By preparing samples with varying ratios of this compound to hydrogenous components, or by comparing scattering from a deuterated sample to a hydrogenous analogue, researchers can selectively highlight specific structural features or atomic arrangements.
Local Structure Probing: Neutron total scattering can provide information on radial distribution functions, coordination numbers, and the arrangement of solvent molecules around ions or within interfaces. For this compound, this allows for detailed investigation of its solvation shell structure, conformational preferences, and how it interacts with other species in a solution or at an electrode surface.
X-ray Photoelectron Spectroscopy (XPS) for Interfacial Chemistry Profiling
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the first few nanometers of a material's surface. It is invaluable for profiling the chemistry of interfaces, such as the Solid/Electrolyte Interphase (SEI) formed in electrochemical cells.
Research utilizing XPS on glyme-based electrolytes, which may include this compound, has provided significant insights into the nature of interfacial layers formed on electrodes. Key findings include:
SEI Compositional Differences: XPS analysis of silicon anodes cycled in glyme-based electrolytes reveals that the resulting SEI is enriched in polymeric ether compounds compared to SEIs formed from conventional carbonate-based electrolytes nrel.govosti.gov. Concurrently, the glyme-derived SEI exhibits reduced amounts of inorganic carboxylate and carbonate species nrel.govosti.gov.
Carbonyl Carbon Signature: A specific peak observed in the C 1s core-level spectrum at approximately 290.8 eV, attributed to the carbonyl carbon in carboxylate compounds, is notably less intense in SEIs formed from glyme electrolytes than in those from carbonate electrolytes nrel.gov. This observation directly correlates with the reduced abundance of carbonate species in glyme-based SEIs.
Fluorinated Species and PEO Oligomers: XPS studies have also indicated the presence of fluorinated silicon species within the SEI layer. Furthermore, there is evidence suggesting that glyme-based electrolytes can potentially lead to the enrichment of polyethylene (B3416737) oxide (PEO) oligomers in the SEI, which may contribute to improved surface passivation nrel.gov.
Sodium Deposition Interfaces: In studies involving sodium metal deposition, XPS analysis of the deposited sodium in certain glyme-electrolyte systems ([Na(G5)][FSA]/HFE) showed the formation of a thin, compact layer of electrolyte decomposition products. This layer effectively inhibited further electrolyte decomposition, a stark contrast to the thicker decomposition product layers observed in other glyme-based systems ([Na(G5)][TFSA]/HFE) acs.org. This highlights XPS's capability to differentiate interfacial chemistries arising from subtle electrolyte variations.
The comparative analysis of C 1s core-level spectra, specifically the atomic percentages of the C-C-H moiety and the C-O/C=O ratio, provides quantitative data for understanding these compositional differences. While exact numerical values from specific this compound studies were not detailed in the provided snippets, the trends observed in glyme systems are indicative of the information XPS can yield.
Table 1: Comparative XPS Analysis of SEI on Silicon Anodes
| Feature / SEI Type | Glyme-based SEI (e.g., with this compound) | Carbonate-based SEI |
| Polymeric Ether Content | Enriched | Less Enriched |
| Inorganic Carbonate/Carboxylate Content | Reduced | More Abundant |
| C-O/C=O Ratio (from C 1s spectra) | Higher | Lower |
| Carbonyl Carbon Peak (C 1s at ~290.8 eV) Intensity | Lower | Higher |
| Presence of PEO Oligomers | Potentially enriched | Less likely |
This comparative data, derived from XPS analysis of glyme-containing electrolytes, illustrates how the technique profiles the interfacial chemistry, revealing distinct characteristics of SEI layers formed by this compound and similar glymes compared to traditional electrolyte systems.
Compound List:
this compound
Dimethoxyethane (DME)
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
Sodium bis(fluorosulfonyl)amide (NaFSA)
1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE)
Silicon (Si)
Lithium (Li)
Sodium (Na)
Fluoroethylene carbonate (FEC)
Polyethylene oxide (PEO)
Theoretical and Computational Investigations of Tetraglyme D6 Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations offer a powerful lens to examine the intrinsic properties of Tetraglyme-d6. These methods, rooted in the principles of quantum mechanics, provide detailed information about electron distribution, bond strengths, and molecular geometries.
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of complex molecular systems, including those containing this compound. scispace.commdpi.com DFT calculations allow for the analysis of how the electron density is distributed within the molecule and how this distribution changes upon interaction with other species, such as cations in an electrolyte. scispace.commdpi.com This is particularly relevant for understanding the coordination of lithium ions by the ether oxygens of the tetraglyme (B29129) molecule. researchgate.net
Studies have shown that DFT can accurately predict the geometries of metal complexes and provide insights into their electronic states. mdpi.comnih.gov For instance, DFT has been used to rationalize the electronic structure of transition metal catalysts and the reaction mechanisms in various chemical processes. researchgate.net In the context of this compound, DFT can elucidate the nature of the bonding between the deuterated glyme and a metal cation, which is fundamental to understanding solvation and ion transport. researchgate.net The reliability of DFT results has made it an essential method for studying molecules in materials science and chemistry. mdpi.com
Ab Initio Approaches for Solvation Structure Prediction and Energetic Comparisons
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in predicting the solvation structure and energetics of this compound systems. arxiv.org These calculations can determine the most stable conformations of the this compound molecule and its complexes with ions. nih.gov For example, ab initio calculations have been used to analyze the interactions between cations and glyme molecules, revealing that the high flexibility of glymes allows for multiple stable structures with different geometric arrangements of the ether oxygens. nih.gov
These methods are also crucial for comparing the energetic favorability of different solvation structures. nih.gov For instance, first-principles molecular dynamics (FPMD) simulations, a type of ab initio method, have been employed to study the solvation shell structure in glyme-based electrolytes. nih.gov These simulations have shown that at an equimolar ratio of lithium salt to tetraglyme, the lithium ions are typically coordinated to four oxygen atoms of a curled tetraglyme molecule and one oxygen atom from an anion. nih.gov In contrast, at lower salt concentrations, lithium ions are preferentially coordinated by two tetraglyme molecules. nih.gov This detailed energetic and structural information is vital for understanding the properties of these electrolytes.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound molecules and surrounding ions move and interact over time. This approach is particularly valuable for studying transport phenomena and conformational changes that are difficult to observe experimentally.
Ion Transport Dynamics Modeling within Electrolyte Systems
MD simulations are extensively used to model the complex dynamics of ion transport in electrolyte systems containing tetraglyme. rsc.orgnih.gov These simulations can track the movement of individual ions and solvent molecules, providing insights into diffusion coefficients, ionic conductivity, and transference numbers. nih.gov Studies have shown that ion transport in these systems is often achieved through the hopping of ions between interconnected ion clusters. rsc.org
The accuracy of these simulations has been improved by the use of polarizable force fields, which better capture the electrostatic interactions within the system. nih.gov Such simulations have successfully reproduced experimental structural and dynamic properties and have been instrumental in understanding the mechanisms of ion mobility. nih.gov For example, MD simulations have revealed that the translational motion of a lithium ion with its coordination environment is the dominant contributor to its mobility. nih.gov
Conformational Analysis and Solvation Shell Evolution
The flexibility of the tetraglyme molecule leads to a wide range of possible conformations, and MD simulations are a key tool for analyzing these conformational changes and the evolution of the solvation shell around a cation. wikipedia.org The solvation shell is the layer of solvent molecules immediately surrounding a solute ion. wikipedia.org
MD simulations can reveal the average number of solvent molecules and anions in the coordination shell of a cation and how this structure evolves over time. aps.org For instance, in LiTFSI/tetraglyme electrolytes, MD simulations have shown that as the salt concentration increases, anions begin to replace solvent molecules in the lithium ion's solvation shell. aps.org This dynamic view of the solvation environment is crucial for understanding how the local structure influences the macroscopic properties of the electrolyte.
Comparative Analysis of Computational Methodologies
Different computational methodologies offer varying levels of accuracy and computational cost. A comparative analysis of these methods is essential for validating results and choosing the most appropriate approach for a given research question.
For instance, the results from DFT calculations on the electronic structure can be used to parameterize the force fields used in MD simulations, creating a multiscale modeling approach. researchgate.net Comparing the structural data from MD simulations with experimental results from techniques like neutron scattering can validate the accuracy of the computational model. rsc.org
Furthermore, comparing different quantum mechanical methods, such as DFT and ab initio approaches like CASSCF, can highlight the strengths and weaknesses of each. nih.gov For example, while DFT is computationally efficient, it may not always correctly predict the ordering of electronic states compared to higher-level ab initio methods. nih.gov Similarly, first-principles MD, while being computationally intensive, can provide a more accurate description of the solvation structure compared to classical MD simulations. nih.gov The combination of different computational techniques, often in conjunction with experimental data, provides a more comprehensive and reliable understanding of the behavior of this compound systems. researchgate.net
Molecular vs. Periodic Codes for Condensed Phase Simulations
The simulation of this compound in a condensed phase, such as a liquid electrolyte, requires careful consideration of the computational approach. Two primary types of codes are used for these simulations: molecular codes and periodic codes.
Molecular codes focus on a finite number of molecules, treating them as an isolated system or as a cluster embedded in a continuum solvent model. This approach is well-suited for studying the intrinsic properties of the this compound molecule itself, such as its conformational landscape, or its interaction with a small number of other molecules, like a single cation. These calculations are generally less computationally demanding.
Periodic codes , on the other hand, employ periodic boundary conditions (PBCs) to simulate a small, representative portion of a bulk system (a "unit cell") that is infinitely replicated in all directions. oup.com This method is essential for accurately modeling condensed-phase systems like liquid electrolytes or molecular crystals, as it accounts for long-range intermolecular interactions and collective phenomena that are absent in finite molecular models. smu.eduacademie-sciences.fr Simulating the behavior of this compound as a solvent in a battery electrolyte, for instance, necessitates a periodic approach to capture the influence of the surrounding medium on ion solvation and transport. researchgate.netnih.gov While more computationally expensive, periodic simulations provide a more realistic description of the material in its bulk form. academie-sciences.fr
The selection between these two approaches depends on the research question. For gas-phase properties of a single this compound molecule, a molecular code is sufficient. For properties of liquid this compound or its solutions, a periodic code is indispensable for achieving predictive accuracy. smu.eduacademie-sciences.fr
Table 1: Comparison of Molecular and Periodic Codes for this compound Simulations
| Feature | Molecular Codes (Cluster Approach) | Periodic Codes (PBC Approach) |
|---|---|---|
| System Size | Finite, typically 1 to ~100s of molecules. | Infinite system represented by a finite unit cell. |
| Boundary Conditions | Open or vacuum boundaries; can use implicit solvent models. | Periodic boundary conditions to eliminate surface effects. oup.com |
| Primary Use Case | Gas-phase properties, single-molecule conformations, specific short-range interactions. | Bulk properties of liquids and solids, collective phenomena, long-range interactions. smu.eduresearchgate.net |
| Relevance to this compound | Calculating properties of an isolated this compound molecule or its complex with a single ion. | Simulating this compound as a bulk solvent in an electrolyte, studying diffusion and conductivity. |
| Computational Cost | Generally lower. | Generally higher, scales with unit cell size and complexity. |
| Accuracy for Bulk Phase | Lower, as it neglects long-range and collective effects. | Higher, provides a more realistic model of the condensed phase. academie-sciences.fr |
Functional Selection for Accurate Vibrational Feature Description
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the vibrational spectra of molecules. oup.comresearchgate.net The accuracy of DFT calculations, however, is highly dependent on the choice of the exchange-correlation (XC) functional. spectroscopyonline.com An appropriate functional is crucial for correctly describing the vibrational modes of this compound, particularly the shifts induced by deuteration.
The vibrational spectrum of this compound differs from its non-deuterated counterpart primarily in the C-D stretching and bending modes, which occur at lower frequencies than C-H modes due to the heavier mass of deuterium (B1214612). Accurately predicting these isotopic shifts is a key test for a functional's performance and is essential for assigning experimental spectral features. researchgate.net
Different classes of DFT functionals offer varying balances of accuracy and computational cost: nih.gov
Local Density Approximation (LDA): The simplest form, often insufficient for accurate vibrational frequency prediction. spectroscopyonline.com
Generalized Gradient Approximation (GGA): Offers improved accuracy over LDA by including the gradient of the electron density. Functionals like BP86 and PBE fall into this category.
Hybrid-GGA (Hybrid): Mixes a portion of exact Hartree-Fock exchange with a GGA functional. B3LYP is a very common hybrid functional, often providing a good balance of cost and accuracy for vibrational spectra. oup.comresearchgate.net
Meta-GGA and Hybrid-Meta-GGA: Include the kinetic energy density for further refinement.
Double-Hybrid: Incorporate a portion of second-order perturbation theory (MP2) correlation, making them computationally expensive but often providing the highest accuracy for vibrational frequencies. acs.org
For ethers and similar molecules, studies have shown that double-hybrid functionals like B2PLYP can yield very accurate frequencies, while hybrid functionals like B3LYP offer a reliable, less costly alternative. acs.org The choice of basis set also significantly impacts the results, with triple-ζ basis sets often required for high accuracy. spectroscopyonline.comacs.org Therefore, for reliable predictions of the this compound vibrational spectrum, a hybrid or double-hybrid functional is recommended. acs.org
Table 2: Qualitative Performance of DFT Functional Classes for Vibrational Analysis
| Functional Class | Typical Functionals | Accuracy for Vibrational Frequencies | Relative Computational Cost | Notes for this compound |
|---|---|---|---|---|
| LDA | SVWN | Low | Low | Generally not recommended for accurate spectral prediction. spectroscopyonline.com |
| GGA | PBE, BLYP, BP86 | Moderate | Low-Moderate | Can provide qualitative results; may have significant errors in frequency. |
| Hybrid-GGA | B3LYP, PBE0 | Good | Moderate | Widely used; often provides a good balance of accuracy and cost for reliable assignments. oup.comresearchgate.net |
| Meta-GGA | M06-L, TPSS | Good-Very Good | Moderate-High | Can offer improved accuracy over standard GGAs and some hybrids. |
| Hybrid-Meta-GGA | M06-2X | Very Good | High | Often shows high accuracy for a broad range of chemical systems. spectroscopyonline.com |
| Double-Hybrid | B2PLYP, DSD-PBEP86 | Excellent | Very High | Typically yields the most accurate results, especially for challenging systems and anharmonic effects. acs.org |
Computational Design and Prediction of Advanced Materials Utilizing this compound
Computational modeling is a cornerstone of modern materials design, enabling the prediction of material properties before synthesis. researchgate.net this compound, and its non-deuterated form, are key components in the computational design of advanced electrolytes for next-generation energy storage devices, such as lithium-ion, sodium-ion, and calcium-ion batteries. osti.govdiva-portal.orgosti.gov
Simulations, particularly ab initio molecular dynamics (AIMD), are employed to investigate the complex interactions within the electrolyte. osti.gov By using this compound in these models, researchers can probe several critical properties:
Solvation Structure: Determining how metal cations (e.g., Li+, Na+, Ca2+) are coordinated by the tetraglyme solvent molecules. researchgate.net Simulations can predict the coordination number and the geometry of the solvation shell, which dictates electrolyte behavior. researchgate.netacs.org
Electrolyte Stability: Assessing the electrochemical window and decomposition pathways of the electrolyte at the electrode surface. osti.gov For example, simulations have shown that tetraglyme is a promising stable solvent for calcium-ion batteries. osti.gov
Ion Transport: Understanding the mechanism of ion movement (diffusion) through the solvent, which is fundamental to battery performance and ionic conductivity. researchgate.netacs.org
Correlation with Experiment: The use of this compound is particularly valuable for correlating simulation results with experimental techniques that rely on isotopic substitution, such as neutron scattering and NMR spectroscopy. osti.govscispace.com This synergy allows for a more robust validation of the computational models and a deeper understanding of the microscopic structure of the electrolyte.
Through such computational screening, scientists can rationally design electrolyte formulations with enhanced stability, safety, and performance, accelerating the development of advanced energy storage solutions. researchgate.netosti.gov
Table 3: Properties of Tetraglyme-Based Systems Predicted via Computational Studies
| Predicted Property | System of Interest | Computational Method | Finding/Significance |
|---|---|---|---|
| Electrolyte Stability | Tetraglyme on Calcium metal surface | Ab Initio Molecular Dynamics (AIMD) | Tetraglyme is predicted to be a stable solvent, unlike other common solvents that readily decompose, making it a promising candidate for Calcium-ion batteries. osti.gov |
| Cation Solvation | LiTFSI salt in Tetraglyme | MD Simulations & Neutron Scattering | Li+ cations are coordinated by four to five oxygen atoms from the tetraglyme molecule, forming stable [Li(tetraglyme)]+ complex cations. researchgate.net |
| Ion-Ion Interactions | NaPF6 salt in Tetraglyme/TEP | NMR & Computational Studies | The PF6- anion interacts less strongly with the solvated sodium ion compared to other anions, leading to higher ionic conductivity. diva-portal.org |
| Electrochemical Window | [Li(tetraglyme)][TFSA] ionic liquid | DFT Calculations | The [Li(glyme)]+ complex cation is electrochemically stable up to high voltages (~5 V vs Li/Li+), making it suitable for high-voltage batteries. acs.org |
| Ion Transport Mechanism | Concentrated Li salt in Sulfolane/Tetraglyme | Molecular Dynamics (MD) | Found that tetraglyme-based electrolytes have different ion transport properties and polysulfide solubility compared to sulfolane-based systems for Li-S batteries. researchgate.net |
Advanced Applications of Tetraglyme D6 in Energy Storage Systems
Electrolyte Formulations for Next-Generation Battery Technologies
The ability of Tetraglyme-d6 to solvate and stabilize metal cations is crucial for developing electrolytes that offer improved performance, stability, and safety in various battery chemistries.
Tetraglyme (B29129) and its deuterated form, this compound, have been extensively studied in lithium-ion battery (LIB) electrolytes, particularly in combination with salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) evitachem.comnih.govacs.org. The ether oxygens in this compound effectively coordinate with Li ions, forming stable solvation shells. Research employing molecular dynamics (MD) simulations, density functional theory (DFT), and NMR spectroscopy has revealed that this compound molecules can form various solvation motifs around Li ions, such as 1:1 and 2:1 (this compound:Li) complexes nih.govacs.org. These solvation structures are critical in dictating the ion transport mechanisms and electrochemical performance of LIBs escholarship.orgnih.govresearchgate.net.
In sodium-ion batteries (SIBs), this compound can function as a co-solvent, often in combination with other solvents like triethyl phosphate (B84403) (TEP), to tailor electrolyte properties diva-portal.org. When used with sodium salts such as sodium hexafluorophosphate (B91526) (NaPF6) or sodium tetrafluoroborate (B81430) (NaBF4), this compound influences the ionic conductivity and viscosity of the electrolyte diva-portal.org. Research indicates that NaPF6-based electrolytes with Tetraglyme showed higher ionic conductivities than those with NaBF4, despite potentially higher viscosities diva-portal.org. This behavior is attributed to differences in ion-anion interactions within the solvation shells, where stronger interactions with BF can lead to lower conductivity diva-portal.org. Glyme-based solutions have also demonstrated suitable cycling stability and high efficiency in SIBs through solvent co-intercalation mechanisms, offering a promising avenue for sustainable energy storage unife.it.
Tetraglyme is recognized as a stable solvent for magnesium-ion battery (MIB) electrolytes, compatible with various magnesium salts like magnesium bis(trifluoromethanesulfonyl)amide (Mg[TFSA]) and magnesium bis(hexamethyldisilazide) (Mg(HMDS)) frontiersin.orgresearchgate.netnih.gov. Its higher boiling point and thermal stability compared to more volatile ethers like tetrahydrofuran (B95107) (THF) make it attractive for practical applications nih.gov. However, glyme-based electrolytes can exhibit limitations such as parasitic reductive decomposition and passivation, which affect the reversibility of Mg plating and stripping frontiersin.orgnih.gov.
Research explores the use of Tetraglyme in conjunction with specific Mg salts and additives to improve electrolyte performance. For instance, Mg[TFSI] in Tetraglyme has shown potential for reversible Mg plating and stripping, exhibiting high conductivity researchgate.net. Studies also investigate the selective solvation approach, combining glymes with hydrofluoroethers, to enhance the oxidative stability of Mg electrolytes while maintaining reductive stability osti.gov. The speciation of magnesium ions and associated counter-ions within Tetraglyme-based electrolytes is crucial for understanding their electrochemical behavior. Techniques like Raman spectroscopy, NMR, and mass spectrometry are employed to elucidate these complex interactions and optimize electrolyte conditioning protocols frontiersin.orgnih.gov. For example, diglyme-based Mg(HMDS)-AlCl electrolytes showed less favorable exchange kinetics compared to THF and Tetraglyme, potentially leading to undesired aluminum deposition nih.gov.
Solvate ionic liquids (SILs) are formed by the equimolar mixing of a metal salt with a coordinating solvent, such as glymes, resulting in a complex that exhibits properties similar to traditional ionic liquids lsu.eduresearchgate.netfrontiersin.orgdeakin.edu.aufrontiersin.org. Tetraglyme, when mixed with lithium salts like LiTFSI, forms stable solvate complexes such as [Li(G4)][TFSA], which are homogenous and transparent at room temperature researchgate.netfrontiersin.org. These SILs possess increased thermal and electrochemical stability and are highly conductive for Li ions, making them promising electrolytes for various advanced battery chemistries, including lithium-sulfur batteries illinois.eduresearchgate.netrsc.org. The chelation of Li by Tetraglyme molecules is a defining characteristic of these SILs, leading to unique solvation structures that influence their physicochemical properties researchgate.netdeakin.edu.au. While SILs offer advantages in stability, their high viscosity can sometimes limit Li mobility illinois.edupittcon.org.
Role as a Co-Solvent and Plasticizer in Polymer Electrolytes
This compound can also serve as a plasticizer or co-solvent in polymer electrolytes, enhancing their ionic conductivity and ion dynamics.
In polymer electrolytes (PEs), the incorporation of plasticizers like Tetraglyme can significantly improve ionic conductivity by increasing the segmental mobility of the polymer chains and facilitating ion transport evitachem.comresearchgate.netmdpi.comresearch-solution.com. Tetraglyme has been shown to influence lithium ion dynamics within polymer matrices, such as polyethylene (B3416737) oxide (PEO)-based ionomers evitachem.com. Studies on poly(vinyl alcohol) (PVA)-based polymer electrolytes containing magnesium bromide (MgBr) and tetraethylene glycol dimethyl ether (TEGDME, a type of glyme) demonstrated that increasing TEGDME content enhanced conductivity, reaching approximately 10 S cm at an optimal concentration. This plasticization effect also led to a decrease in the glass transition temperature (T) of the polymer electrolyte bibliotekanauki.pl.
Polymer electrolytes generally exhibit lower ionic conductivity compared to liquid electrolytes at room temperature, but the addition of plasticizers can improve this by an order of magnitude mdpi.comresearch-solution.commdpi.com. For example, PEO-based electrolytes incorporating polyethylene glycol dimethyl ether (PEGDME) and lithium salts have shown conductivities ranging from 10 to 10 S cm at room temperature, increasing significantly at elevated temperatures osti.gov. The ability of this compound to act as a plasticizer in these systems offers a pathway to developing safer, solid-state or gel-polymer electrolytes with improved ion transport properties for lithium and magnesium batteries.
Impact on Polymer Structure and Interactions with Dissolved Species
In the realm of polymer electrolytes for batteries, this compound serves as a crucial component for understanding fundamental ion transport mechanisms and polymer-solvent interactions. Glymes, including Tetraglyme (also referred to as G4 or TEGDME), are known to coordinate with lithium ions (Li⁺) through their ether oxygen atoms researchgate.net. This coordination forms solvation shells around the Li⁺ ions, significantly influencing their dynamics and mobility within the polymer matrix researchgate.netresearchgate.net.
Research employing deuterated solvents like this compound is instrumental in these investigations. Techniques such as neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy benefit from the use of deuterated compounds, as they can provide enhanced spectral resolution and clarity, allowing for detailed analysis of polymer conformations and thermodynamic interactions within electrolyte systems researchgate.netmdpi.com. These studies offer profound insights into the precise mechanisms governing lithium ion transport and the specific roles that solvents and plasticizers play in ionomer electrolytes researchgate.net.
Solid Electrolyte Interphase (SEI) Formation and Engineering
The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the surface of electrodes, particularly anodes, during the initial electrochemical cycling of lithium-ion batteries (LIBs) researchgate.net. Its formation is a result of electrolyte decomposition, and its composition, structure, and stability profoundly influence battery performance, cycle life, and safety researchgate.net.
While specific research detailing the engineering role of this compound in SEI formation is not extensively documented, the broader class of glyme-based solvents has been studied in relation to SEI characteristics. Glyme-based electrolytes, when compared to conventional ethylene (B1197577) carbonate (EC)-based systems, can sometimes lead to continuous electrolyte decomposition rather than the formation of a stable SEI, unless specific conditions such as high salt concentrations or the addition of co-solvents are employed osti.gov. However, glymes are also noted for their potential to form efficient SEIs with low resistance under certain electrochemical conditions. Deuterated solvents, including analogues of glymes, are frequently utilized in advanced experimental techniques to gain a deeper understanding of SEI formation mechanisms, composition, and dynamics researchgate.net. This allows researchers to probe the interfacial chemistry and identify pathways for SEI optimization.
This compound as an Additive for Tailored SEI Chemistry
Direct evidence of this compound being specifically employed as an additive to tailor SEI chemistry is not prominently featured in the current literature. The field of SEI engineering often relies on specific functional additives, such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), or propene sultone (PES), which are known to promote the formation of more stable and less resistive SEI layers mdpi.com. While this compound is a valuable research solvent for understanding electrolyte behavior, its role as a direct additive for tailoring SEI chemistry, distinct from its function as a bulk solvent, has not been widely reported. Research in this area typically focuses on the inherent properties of the solvent or the effect of specific functional additives introduced into the electrolyte system.
Electrochemical Performance Enhancement and Stability of SEI Layers
Tetraglyme-based electrolytes have demonstrated potential for enhancing electrochemical performance and stability in various battery systems. For instance, in lithium-oxygen (Li-O₂) batteries, electrolytes incorporating Tetraglyme have shown improved ionic conductivity, nonflammability, and high electrochemical stability researchgate.net. This enhanced stability is often correlated with the formation of a more robust SEI layer.
Key Properties and Performance Metrics of this compound in Electrolyte Studies
| Property/Metric | Value | Source | Notes |
| Molecular Weight | ~228.32 g/mol | researchgate.net | Calculated for C₁₀H₁₆D₆O₅ |
| Deuteration | Six deuterium (B1214612) atoms | researchgate.net | Replaces hydrogen atoms for isotopic labeling in research. |
| Ionic Conductivity (Example) | 7.49 mS/cm | acs.org | Observed in a DME-based GPE system; representative of ether-based electrolytes. |
| Li⁺ Transference Number | 0.77 | acs.org | Observed in a DME-based GPE system; indicates efficient Li⁺ transport. |
| Specific Capacity (Example) | 795 mAh/g sulfur | acs.org | Achieved in a DME-based GPE system for Li-S batteries. |
| Coulombic Efficiency (Example) | 97.5% | acs.org | After 120 cycles at C/5 in a DME-based GPE system for Li-S batteries. |
| Solvation | Coordinates Li⁺ via ether oxygens | researchgate.net | Crucial for ion transport and forming solvation shells. |
| SEI Formation Potential | Can form efficient SEI with low resistance | Under specific conditions; may require additives or high salt concentrations for optimal stability. |
Compound List
This compound: Deuterated tetraethylene glycol dimethyl ether.
Tetraglyme (TEGDME, G4): Tetraethylene glycol dimethyl ether.
Poly(ethylene oxide) (PEO): A common polymer used in polymer electrolytes.
Lithium ions (Li⁺): The charge carriers in lithium-based batteries.
Ethylene Carbonate (EC): A common solvent in LIB electrolytes, known for effective SEI formation.
Propylene Carbonate (PC): Another solvent used in LIB electrolytes.
Tetrahydrofuran (THF): An ether solvent.
Dimethyl Carbonate (DMC): A co-solvent often used with EC.
Ethylene Carbonate (d-EC): Deuterated ethylene carbonate.
Dimethyl Carbonate (d-DMC): Deuterated dimethyl carbonate.
Tetraethylene glycol dimethyl ether (TEGDME): Synonymous with Tetraglyme.
Triethyl Phosphate (TEP): A phosphate-based solvent.
Trimethyl Phosphate (TMP): A phosphate-based solvent.
Vinylene Carbonate (VC): A common SEI-forming additive.
Fluoroethylene Carbonate (FEC): An SEI-forming additive.
Propene Sultone (PES): An SEI-forming additive.
1,2-Dichloroethane (DCE): A co-solvent.
Tetraglyme D6 in Solvation Chemistry and Ion Transport Phenomena
Solvation Structures of Alkali and Alkaline Earth Metal Ions in Tetraglyme-d6
The solvation behavior of metal ions in this compound is characterized by the formation of stable coordination shells around the cations. The specific arrangement and number of solvent molecules coordinating to a metal ion are influenced by the ion's size, charge density, and the chelating capacity of the glyme.
Determination of Cation Coordination Environments and Numbers
Studies employing computational methods, such as molecular dynamics and DFT calculations, alongside experimental techniques like neutron total scattering, have elucidated the coordination environments of various metal ions in tetraglyme (B29129) solutions.
Alkali Metal Ions: Lithium ions (Li⁺) in tetraglyme-based solvate ionic liquids (SILs) have been shown to exhibit a coordination number of four oxygen atoms from a single tetraglyme molecule, a phenomenon described as "deficient 5-coordination" due to the molecule's potential to coordinate with all five oxygen atoms researchgate.net. This arrangement leads to a distorted solvate cation [Li(G4)]⁺ researchgate.net.
Alkaline Earth Metal Ions: For alkaline earth metal ions, coordination numbers vary with ionic size and charge. Small, highly charged ions like Magnesium (Mg²⁺) tend to adopt coordination numbers of five or six rsc.orgsemanticscholar.org. Larger ions such as Sodium (Na⁺) and Calcium (Ca²⁺) typically prefer a coordination environment involving eight oxygen atoms rsc.orgsemanticscholar.org. Barium ions (Ba²⁺) have been observed to be coordinated by ten oxygen atoms from two tetraglyme ligands, with each ligand coordinating through its five oxygen atoms researchgate.net.
Table 1: Typical Coordination Numbers of Metal Ions in Tetraglyme Solutions
| Metal Ion | Typical Coordination Number | Reference(s) |
| Li⁺ | 4 (in SILs) | researchgate.net |
| Mg²⁺ | 5 or 6 | rsc.orgsemanticscholar.org |
| Na⁺ | 8 | rsc.orgsemanticscholar.org |
| K⁺ | 8 | rsc.orgsemanticscholar.org |
| Ca²⁺ | 8 | rsc.orgsemanticscholar.org |
| Ba²⁺ | 10 (from two G4) | researchgate.net |
Characterization of Metal-Ligand and Ion-Ion Interaction Strengths
The strength of the interaction between metal ions and tetraglyme molecules is a critical factor in solvation. This interaction is primarily governed by the Lewis acidity of the cation and the Lewis basicity of the ether oxygen atoms.
Metal-Ligand Interactions: The strength of metal–ligand interactions in tetraglyme generally increases with the charge density of the cation. For alkali metal ions, the interaction strength follows the order: K⁺–O < Na⁺–O < Li⁺–O rsc.orgsemanticscholar.org. Among alkaline earth metals, Mg²⁺ exhibits a stronger interaction than Ca²⁺ rsc.orgsemanticscholar.org. The chelation of Li⁺ by tetraglyme, where lone pairs on oxygen atoms donate to the Li⁺ cation, significantly stabilizes the solvate complex [Li(G4)]⁺ frontiersin.orgdeakin.edu.au. This strong chelation can weaken the donor ability of the tetraglyme molecule itself, as its electron density is largely localized around the Li⁺ ion researchgate.netfrontiersin.org.
Table 2: Relative Metal-Ligand Interaction Strengths in Tetraglyme
| Interaction | Relative Strength | Reference(s) |
| K⁺–O | Weakest | rsc.orgsemanticscholar.org |
| Na⁺–O | Moderate | rsc.orgsemanticscholar.org |
| Li⁺–O | Strong | rsc.orgsemanticscholar.org |
| Ca²⁺–O | Stronger than Li⁺ | rsc.orgsemanticscholar.org |
| Mg²⁺–O | Strongest | rsc.orgsemanticscholar.org |
Solvate Ionic Liquid (SIL) Chemistry and Coordination Complexes
Tetraglyme is a key component in the formation of solvate ionic liquids (SILs), particularly with lithium salts. SILs are formed when a salt and a coordinating solvent form a stable complex cation, which then behaves like an ionic liquid.
Stoichiometric Complex Formation and Structural Characteristics of [M(Glyme)n]X Systems
Equimolar mixtures of lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), with tetraglyme (G4) readily form stable solvate ionic liquids like [Li(G4)][TFSA] at room temperature researchgate.netfrontiersin.orgdeakin.edu.au. These systems are characterized by the formation of a 1:1 stoichiometric complex between the lithium cation and the tetraglyme molecule, resulting in a stable [Li(G4)]⁺ cation frontiersin.orgdeakin.edu.ausemanticscholar.org. The structure of this complex typically involves the tetraglyme molecule chelating the Li⁺ ion via its oxygen atoms researchgate.netfrontiersin.orgdeakin.edu.au. In the [Li(G4)][TFSA] system, neutron scattering experiments indicate that the Li⁺ ion is coordinated by four oxygen atoms of the tetraglyme molecule, with the TFSI⁻ anion also participating in the coordination sphere, leading to a distorted cation structure researchgate.net.
Beyond lithium, other metal ions can also form complexes with tetraglyme. For example, barium ions (Ba²⁺) form complexes where two tetraglyme molecules coordinate to a single Ba²⁺ ion, resulting in a [Ba(tetraglyme)₂]²⁺ species researchgate.net.
Anion Effects on Solvate Complex Electronics and Cation Coordination Geometry
The nature of the counter-anion significantly influences the properties of solvate complexes and SILs. The anion can affect the cation's coordination geometry by competing for coordination sites around the metal ion researchgate.netsemanticscholar.org.
Coordination Geometry: In [Li(G4)][TFSI] (considered a "good" SIL), Li⁺ is coordinated by four oxygen atoms of tetraglyme, with minimal anion coordination researchgate.netsemanticscholar.org. In contrast, in [Li(G4)][NO₃] (a "poor" SIL), the nitrate (B79036) anion (NO₃⁻) competes more effectively for coordination sites, leading to higher Li⁺–O(anion) coordination and a greater proportion of uncoordinated tetraglyme molecules semanticscholar.org.
Ion Association and Dissociation Equilibria in Solution
The behavior of ions in solution is governed by a complex interplay of solvation, ion-ion interactions, and dissociation equilibria. Tetraglyme's role in these equilibria can be multifaceted.
While the strong chelating ability of tetraglyme helps to solvate and separate cations, thereby reducing strong coulombic interactions between naked ions frontiersin.orgdeakin.edu.au, its presence can also influence ion association in different ways. In solid polymer electrolytes (SPEs), the incorporation of tetraglyme has been observed to increase ion association, a phenomenon attributed to its specific interactions within the polymer matrix, contrasting with the behavior of higher dielectric constant solvents like DMF which tend to decrease ion association researchgate.net.
The study of ion association and dissociation equilibria is often facilitated by techniques such as pulsed field gradient spin echo (PGSE) NMR diffusion measurements and dielectric relaxation spectroscopy, which probe the movement and interactions of ions in solution ethz.ch. In the context of SILs, while a high degree of Li-TFSI dissociation is often implied, the observed low Li⁺ transference numbers and strong cation-anion anti-correlation in conductivity suggest that ion pairing or strong ion-solvent-anion interactions persist and significantly influence ion transport dynamics researchgate.net.
Compound List:
this compound (Tetraethylene glycol dimethyl ether-d6)
Tetraglyme (Tetraethylene glycol dimethyl ether)
Lithium bis(trifluoromethanesulfonyl)amide (LiTFSI)
Lithium nitrate (LiNO₃)
Sodium hexafluorophosphate (B91526) (NaPF₆)
Diglyme (B29089) (Diethylene glycol dimethyl ether)
Triglyme (B29127) (Triethylene glycol dimethyl ether)
Barium iodide (BaI₂)
Copper(I) iodide (CuI)
Silver iodide (AgI)
Potassium tetrakis(3,5-bis(trifluoromethyl)phenyl)borate (KTFPB)
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
Lithium perchlorate (B79767) (LiClO₄)
N,N-Dimethylformamide (DMF)
Acetonitrile (MeCN)
Methanol (MeOH)
Potassium chloride (KCl)
Sodium chloride (NaCl)
Magnesium bis(trifluoromethanesulfonyl)amide (Mg[TFSA]₂)
Correlation between Solvent Viscosity and Ion Transport Properties
The viscosity of a solvent plays a critical role in determining the mobility of ions within an electrolyte. This relationship is fundamental to understanding ion transport phenomena, as higher solvent viscosity generally impedes the movement of ions, leading to lower ionic conductivity. For this compound, as with other glyme-based solvents, this correlation is observed, although specific data for the deuterated form can be less abundant than for its non-deuterated counterpart. However, research on glymes in general, and Tetraglyme (TEGDME) specifically, provides a strong basis for understanding this relationship.
Theoretical Framework: The Stokes-Einstein Equation
The Stokes-Einstein equation provides a theoretical basis for the relationship between diffusion coefficient (D), solvent viscosity (η), and the hydrodynamic radius (r) of a diffusing species:
where:
is the diffusion coefficient
is the Boltzmann constant
is the absolute temperature
is the dynamic viscosity of the solvent
is the hydrodynamic radius of the diffusing species
This equation highlights the inverse relationship between diffusion coefficient and viscosity. Since ionic conductivity is directly proportional to the mobility of ions, which in turn is related to their diffusion coefficients, an increase in solvent viscosity leads to a decrease in ionic conductivity. This principle is often discussed in the context of Walden's rule, which posits a correlation between ionic conductivity and viscosity for electrolytes. researchgate.net
Experimental Observations in Glyme-Based Electrolytes
Studies on various glyme solvents, including Tetraglyme (TEGDME), and their corresponding lithium salt electrolytes demonstrate this inverse correlation. For instance, research on lithium bis(trifluoromethylsulfonyl)amide (LiTFSA) in glyme solvate ionic liquids found that ionic conductivity was inversely proportional to viscosity, consistent with Walden's rule. researchgate.net
Similarly, in studies comparing different glymes for lithium-ion batteries, it was observed that as the ethylene-oxide chain length of the glyme decreased, both viscosity and conductivity generally increased. rsc.org Conversely, Tetraglyme (TEGDME), a longer-chain glyme, is noted for its relatively high viscosity compared to shorter glymes like dimethoxyethane (DME). nih.govresearchgate.net This higher viscosity in Tetraglyme correlates with its ion transport properties. For example, the conductivities of ions in DME were found to be nearly double those in diglyme because diglyme's viscosity is double that of DME. nih.gov
Data Insights: Viscosity and Conductivity Trends
While direct viscosity and conductivity data specifically for this compound in isolation are not extensively detailed in the provided search results for the purpose of this specific subsection, data for Tetraglyme (TEGDME) and related glymes offer valuable insights.
Tetraglyme (TEGDME) based electrolytes: A 1 M LiPF6 solution in Tetraglyme (TEGDME) exhibits a viscosity of approximately 14.65 mPa·s at room temperature and an ionic conductivity of about 2.4 mS cm⁻¹. researchgate.net This value for Tetraglyme is noted to be higher than that of shorter chain glymes like DME. nih.gov
Glyme Chain Length: Generally, longer glyme chains (like Tetraglyme) tend to exhibit higher viscosities compared to shorter ones (like DME or diglyme). rsc.org This trend is attributed to increased van der Waals forces and chain entanglement.
Table 1: Representative Viscosity and Conductivity Data for Glyme-Based Electrolytes
| Solvent | Salt | Concentration | Viscosity (mPa·s) | Ionic Conductivity (mS cm⁻¹) | Reference |
| Tetraglyme | LiPF₆ | 1 M | ~14.65 | ~2.4 | researchgate.net |
| Diglyme | LiTFSI | Varies | ~2x DME | ~0.5x Diglyme | nih.gov |
| DME | LiTFSI | Varies | ~1x DME | ~1x DME | nih.gov |
Note: Data for DME and Diglyme are comparative and illustrative of the trend. Specific values for Diglyme and DME are not explicitly stated in the provided snippets but are inferred from comparisons.
Deuterated Solvents and Viscosity
While this compound is primarily used in spectroscopic studies (like NMR) to gain deeper insights into solvation structures and ion dynamics, its physical properties, including viscosity, are expected to be very similar to its non-deuterated counterpart, Tetraglyme. Deuteration typically causes minor changes in viscosity due to the difference in mass and moment of inertia of the deuterium (B1214612) atom compared to hydrogen. lcms.cz Therefore, the general trends observed for Tetraglyme regarding viscosity and its impact on ion transport are applicable to this compound. Studies employing diffusion NMR (which relies on the Stokes-Einstein relationship) often use deuterated solvents to avoid signal overlap and improve spectral resolution, implicitly acknowledging the similar physical behavior. lcms.czmanchester.ac.ukox.ac.uk
Mechanistic Studies Involving Tetraglyme D6
Reaction Mechanism Elucidation in Homogeneous Catalysis and Organic Synthesis
In the realms of catalysis and synthesis, understanding the precise sequence of events at a molecular level is paramount for optimizing reaction conditions and developing new chemical transformations. ethernet.edu.etkvmwai.edu.in Tetraglyme-d6 serves as a specialized solvent that facilitates such investigations. Deuterium (B1214612) labeling studies are a classic method for probing reaction mechanisms; for instance, comparing the reaction outcomes or byproducts when using a deuterated versus a non-deuterated reagent can reveal the source of hydrogen atoms in a product. scispace.com
This compound is classified as a polar aprotic solvent, a characteristic that makes it highly effective at dissolving a wide array of chemical compounds, including various salts. evitachem.comwikipedia.org This property is essential in homogeneous catalysis, where all reactants and the catalyst must exist in a single phase for the reaction to proceed efficiently. Its high boiling point and excellent thermal stability also make it a suitable medium for high-temperature reactions. wikipedia.orgatamanchemicals.com
The ability of tetraglyme (B29129) to solvate diverse species can significantly influence reaction kinetics. By bringing reactants into solution, it increases the frequency of molecular collisions, thereby facilitating their interaction. evitachem.com In specific mechanistic studies, such as the investigation of iridium(I) alkoxide complexes, tetraglyme has been used as an additive to solubilize reagents like sodium/benzophenone ketyl for drying other organic solvents used in the primary reaction. pkusz.edu.cn The use of deuterated solvents in such studies is standard practice to avoid interfering signals in ¹H NMR analysis of the reaction progress. pkusz.edu.cn
Table 1: Physicochemical Properties of Tetraglyme and their Relevance in Mechanistic Studies
| Property | Value/Description | Relevance to Mechanistic Studies |
| Chemical Formula | C10H16D6O5 | The six deuterium atoms are key for isotopic labeling studies. evitachem.com |
| Solvent Type | Polar Aprotic | Dissolves a wide range of polar and nonpolar reactants, enabling homogeneous reaction conditions. evitachem.comwikipedia.org |
| Thermal Stability | Excellent | Allows for the study of reactions at elevated temperatures without solvent degradation. wikipedia.orgatamanchemicals.com |
| Boiling Point | ~275 °C | Its low volatility is advantageous for long-duration experiments and high-temperature reactions. wikipedia.org |
| NMR Signal | No ¹H signal from deuterated groups | Simplifies ¹H NMR spectra of reactants and products, allowing for clearer analysis of reaction mechanisms. evitachem.com |
The solvent properties of this compound extend to the field of biochemistry. It aids in the dissolution and transport of biomolecules, such as proteins and lipids, making them more accessible for study. evitachem.com This is particularly useful in proteomics research, where preparing biological samples for analysis can be challenging. The interactions between tetraglyme and biomolecules occur through van der Waals forces and hydrogen bonding, which can be crucial for studying biomolecular interactions in a research setting. evitachem.com The use of deuterated solvents is also standard in NMR studies of biological macromolecules to suppress the overwhelming solvent proton signal and allow for the observation of signals from the biomolecule itself.
Electrochemical Reaction Mechanisms in Battery Systems
Tetraglyme is a widely used solvent in electrolytes for next-generation battery technologies, including lithium-oxygen (Li-O₂), sodium-ion (Na-ion), and magnesium-ion (Mg-ion) systems. wikipedia.orgatamanchemicals.comnottingham.ac.ukacs.org Its deuterated analogue, this compound, is employed in analytical studies to unravel the complex electrochemical reactions that occur at the electrode-electrolyte interface.
In many advanced battery systems, particularly those using reactive metal anodes like magnesium, the initial charging and discharging cycles exhibit poor performance, such as low Coulombic efficiency. acs.org This initial phase is often referred to as "conditioning." Research on MgCl₂/AlCl₃ electrolytes in tetraglyme has shown that this conditioning is necessary to stabilize the system. acs.org
During these initial cycles, parasitic reactions can occur. For example, studies have revealed that in certain tetraglyme-based electrolytes with an AlCl₃/MgCl₂ ratio greater than 1:1, cationic AlCl₂⁺ species are formed. acs.org These species can chemically corrode the magnesium metal anode, leading to the deposition of aluminum and consumption of the active electrode material. acs.org This process results in low efficiency until the reactive species are consumed and a stable interface is formed. Understanding this mechanism, which is aided by spectroscopic analysis, allows for the rational design of electrolytes with optimized stoichiometry to prevent corrosion and eliminate the need for extensive conditioning. acs.org
Table 2: Effect of Electrolyte Stoichiometry in Tetraglyme on Mg-Ion Battery Conditioning
| Electrolyte Composition (in TEGDME) | Key Observation During Conditioning | Impact on Performance | Reference |
| MgCl₂/AlCl₃ (1:2 ratio) | High overpotential for Mg deposition; requires multiple cycles for conditioning. | Initial low Coulombic efficiency due to Mg corrosion by AlCl₂⁺ species. | acs.org |
| MgCl₂/AlCl₃ (1:3 ratio) | Very high overpotentials for Mg deposition persist even after 100 cycles. | Severe conditioning effects and poor reversibility. | acs.org |
| MgCl₂/AlCl₃ (1:1 ratio) | "Conditioning" is mainly attributed to the elimination of reducible impurities rather than Mg corrosion. | Leads to "conditioning-free" and highly efficient Mg deposition/dissolution. | acs.org |
A major challenge in battery research is the prevention of parasitic reactions that consume electrolyte components and degrade battery performance. Tetraglyme, while a promising solvent, can itself be susceptible to decomposition. In Li-O₂ batteries, for instance, highly reactive oxygen species generated during the electrochemical cycle can attack the tetraglyme solvent. pnas.orgchemrxiv.org
Studies using techniques like differential electrochemical mass spectrometry (DEMS) have shown that the decomposition of lithium carbonate (a common side-product) in a tetraglyme-based electrolyte generates singlet oxygen. ijnrd.org This highly reactive singlet oxygen then attacks both the carbon electrode and the tetraglyme electrolyte, leading to the evolution of CO₂ and CO, which signifies irreversible capacity loss. ijnrd.org Furthermore, ¹H-NMR spectroscopy is often used to analyze the electrolyte after cycling to identify degradation products. The use of deuterated solvents like DMSO-d6 as an internal standard in these NMR studies helps to quantify the decomposition of the primary electrolyte solvent, such as tetraglyme. pnas.org Research has also shown that tetraglyme itself can decompose at high voltages (3.6-3.9 V vs. Li⁺/Li), even without the presence of oxygen, highlighting an intrinsic instability that must be managed. rsc.org
Conversely, tetraglyme can also be part of the solution to parasitic reactions. In sodium-ion batteries, it has been used as an additive to help form a more stable solid-electrolyte interphase (SEI) on the anode. nottingham.ac.uk A stable SEI is crucial as it prevents the continuous decomposition of the electrolyte, suppresses gas evolution, and ultimately improves the long-term cycling stability of the battery. nottingham.ac.ukresearchgate.net
The manner in which ions are solvated by the electrolyte—their "speciation"—profoundly affects their electrochemical behavior. Tetraglyme's five ether oxygen atoms can effectively chelate cations, forming stable solvate complexes. The structure of these solvated ions dictates their mobility, redox potential, and how they interact with the electrodes.
In Magnesium-Ion Batteries: As mentioned, the speciation of aluminum and magnesium chlorides in tetraglyme is complex. The formation of cationic AlCl₂⁺ versus other chloro-aluminate anions is highly dependent on the stoichiometric ratio of the salts. acs.org The presence of the corrosive AlCl₂⁺ species is directly linked to poor electrochemical performance, demonstrating how controlling ion speciation is key to a functional electrolyte. acs.org
In Sodium-Ion Batteries: The intercalation of sodium ions into graphite (B72142), a common anode material, is not favorable in many conventional electrolytes. However, in glyme-based electrolytes, sodium ions form specific complexes, such as Na⁺(glyme)₂, which can co-intercalate into the graphite structure. scispace.com This specific solvation structure is paramount to enabling the electrochemical reaction.
In Aqueous Zinc-Ion Batteries: The addition of tetraglyme as a cosolvent to an aqueous Zn(CF₃SO₃)₂ electrolyte has been shown to significantly improve battery performance. mdpi.com The tetraglyme molecules become part of the Zn²⁺ solvation shell, displacing some water molecules. This altered solvation environment helps to suppress parasitic side reactions on the zinc electrode and inhibit the formation of zinc dendrites, leading to much more stable and longer-lasting batteries. mdpi.com
Kinetics and Thermodynamics of Solvate Complex Stability and Decomposition
The study of this compound, a deuterated form of tetraethylene glycol dimethyl ether, in solvate complexes is critical for understanding isotopic effects on reaction mechanisms, particularly in the context of electrochemical systems like lithium batteries. The substitution of hydrogen with deuterium can significantly alter the kinetic and thermodynamic parameters of complex stability and decomposition pathways. This section delves into the research findings concerning these effects.
The stability of solvate complexes involving glymes is largely attributed to the chelate effect, where the polydentate ligand (this compound) wraps around a metal cation. libretexts.org This interaction is crucial in forming stable solvate ionic liquids (SILs), especially with lithium salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). frontiersin.org The general thermal and chemical stability of glymes makes them suitable for a wide range of applications. nih.gov However, their decomposition under electrochemical conditions is a key area of investigation.
Research on the non-deuterated analogue, tetraglyme, shows it decomposes at potentials between 3.6 and 3.9 V vs. Li+/Li. rsc.org The decomposition can proceed through various pathways, including oxidative fragmentation at high potentials. acs.org For instance, in the presence of LiTFSI, the decomposition of triglyme (B29127) (a shorter glyme) was found to be suppressed in a 1:1 complex compared to when the glyme was in excess, indicating that complexation enhances stability. acs.org
The introduction of deuterium in this compound is expected to influence the rates of these decomposition reactions, a phenomenon known as the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with the light isotope (H) to that with the heavy isotope (D), or kH/kD. When a C-H bond is broken in the rate-determining step, a primary KIE is observed, typically with values ranging from 1 to 8. harvard.edu Studies on reactions involving glymes have reported primary deuterium kinetic isotope effects (kH/kD) in the range of 1.28–1.62. nih.gov This suggests that decomposition pathways involving the cleavage of a C-D bond in this compound would be kinetically slower than the corresponding C-H cleavage in non-deuterated tetraglyme.
Research Findings on Solvate Stability and Decomposition
Detailed kinetic and thermodynamic data specifically for this compound complexes are sparse in the literature. However, extensive research on the non-deuterated tetraglyme provides a baseline for understanding the expected behavior and the potential impact of deuteration.
Electrochemical Stability: In situ infrared spectroscopy studies on tetraglyme (TEGDME) have shown that it is intrinsically unstable and decomposes at potentials between 3.6 and 3.9 V vs. Li+/Li, even without the presence of oxygen or lithium ions. rsc.org The decomposition of glyme-based electrolytes can be catalyzed by materials on the electrode surface. For example, density functional theory (DFT) calculations on dimethoxyethane (DME), the shortest glyme, revealed that its decomposition is strongly catalyzed by spinel oxide surfaces like MgMn2O4, significantly lowering the activation energy compared to the uncatalyzed reaction. acs.org Given that these decomposition mechanisms can involve C-H bond activation, substituting with deuterium in this compound would likely slow these degradation reactions, thereby potentially widening the electrochemical stability window.
Complexation and Ion Exchange Kinetics: The stability of solvate complexes like [Li(glyme)]+ plays a crucial role in the transport properties of electrolytes. acs.org The exchange of solvent molecules and anions in the lithium-ion's solvation shell is a dynamic process that dictates ionic conductivity. acs.org The rate of this exchange can be influenced by isotopic substitution if the interaction involves specific vibrational modes of the solvent. While direct kinetic data for ion exchange in this compound is unavailable, the slightly different vibrational properties of the C-D bond compared to the C-H bond could subtly alter the dynamics of the solvation shell.
The table below illustrates the potential impact of the kinetic isotope effect on the decomposition rate of a tetraglyme solvate complex, based on typical primary KIE values.
Table 1: Illustrative Kinetic Isotope Effect on the Decomposition of Tetraglyme Solvate Complexes This table presents hypothetical data to illustrate the expected kinetic isotope effect. Actual experimental values for this compound are not widely available.
| Complex | Rate Constant (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| [Li(Tetraglyme)]⁺ | kH = 4.4 x 10⁻⁵ | 3.3 |
This hypothetical comparison, using a KIE value of 3.3 as observed in some organometallic decompositions, suggests that the deuterated complex would decompose approximately three times slower if C-H/C-D bond cleavage is the rate-limiting step. harvard.edu
Thermodynamic Stability: The thermodynamic stability of glyme-metal complexes is significantly higher than that of their monodentate ether analogues due to the chelate effect. libretexts.org This effect is primarily entropic. For the formation of [Ni(en)3]2+ (a chelate complex), ΔS° is positive, whereas for [Ni(NH3)6]2+ (a non-chelate complex), it is negative, leading to a much larger stability constant for the chelate. libretexts.org This principle applies directly to tetraglyme and this compound.
The solvation energy of ions is a key thermodynamic parameter. For instance, the solvation energy of Na+ in tetraglyme has been shown to be significantly different from that in other solvents, influencing desolvation kinetics. osti.gov While deuteration is not expected to cause large changes in solvation energies, which are primarily electrostatic, minor differences can arise from changes in the vibrational modes of the solvent cage.
The following table lists the key compounds mentioned in this article.
Table 2: List of Compounds
| Compound Name | Abbreviation/Formula |
|---|---|
| This compound | C10H16D6O5 |
| Tetraethylene glycol dimethyl ether | Tetraglyme, TEGDME |
| Lithium bis(trifluoromethanesulfonyl)imide | LiTFSI |
Tetraglyme D6 in Advanced Analytical and Separation Methodologies
Enrichment Media for Trace Analysis of Volatile Organic Compounds
Tetraglyme (B29129) has been identified as an effective enrichment medium for the analysis of volatile organic compounds (VOCs) in air samples. researchgate.net Its utility stems from its properties as a water-soluble organic liquid, which allows for efficient trapping of airborne analytes. The subsequent analytical procedure typically involves dispersing an aliquot of the tetraglyme sample in water, followed by analysis using purge-and-trap gas chromatography (GC). researchgate.net This method has been investigated for various common environmental pollutants, including chlorinated alkanes, chlorinated alkenes, and monocyclic aromatic hydrocarbons. researchgate.net
A critical factor in evaluating the effectiveness of a sampling medium is the air/liquid partition coefficient (Kat), which describes the equilibrium distribution of a compound between the two phases. A low Kat value indicates a greater affinity for the liquid phase, signifying more efficient absorption and a higher potential for enrichment.
Research has been conducted to determine the air/tetraglyme partition coefficients for several VOCs over an environmentally relevant temperature range of 2°C to 25°C. researchgate.net These coefficients are essential for evaluating the sorption efficiency of tetraglyme and for estimating the breakthrough volumes during the air sampling process. For instance, at 2°C, the breakthrough volumes (calculated for 5% breakthrough) for 20 ml of tetraglyme were found to range from 5.8 liters for 1,1-dichloroethane (B41102) to 312 liters for 1,1,2-trichloroethane, demonstrating the compound-specific nature of the absorption process. researchgate.net
The following table presents experimentally determined air/tetraglyme partition coefficients (Kat) for selected volatile organic compounds at different temperatures.
Future Research Directions and Emerging Paradigms for Tetraglyme D6
Exploration of Novel Solvate Complex Architectures and Their Functional Properties
The ability of glymes, including tetraglyme (B29129), to form stable complexes with metal cations, such as Li⁺, is a cornerstone of their application in electrolytes and ionic liquids. Future research will likely delve deeper into understanding and designing novel solvate complex architectures involving Tetraglyme-d6. This includes investigating how variations in counter-anions and the specific coordination environment of this compound around cations influence the resulting complex's properties. For instance, studies on solvate ionic liquids (SILs) have shown that the interaction between Li⁺ and tetraglyme can lead to distinct structures, such as [Li(G4)][TFSA] and [Li(G4)][NO₃], where the coordination number and geometry around Li⁺ are significantly affected by the anion species rsc.org. Understanding these subtle structural differences is crucial for tailoring the functional properties, such as ionic conductivity, electrochemical stability, and thermal behavior, for specific applications like high-performance batteries researchgate.net. The deuterated nature of this compound offers an advantage in these studies, particularly when combined with spectroscopic techniques like neutron scattering, which can provide detailed structural information without interference from proton signals researchgate.netnih.govacs.org.
Design of Advanced Electrolyte Systems for Extreme Operating Conditions
The inherent thermal and chemical stability of tetraglyme makes it a candidate for electrolytes operating under extreme conditions. Future research directions will focus on optimizing this compound-based electrolyte systems for enhanced performance at very low or high temperatures, as well as under high voltage or pressure. For example, research into low-temperature electrolytes has shown that glyme-based solutions can enable lithium-ion battery operation down to -60°C, significantly expanding the temperature range compared to conventional electrolytes electrochem.org. Similarly, the stability of glymes in concentrated solutions or as solvate ionic liquids can contribute to improved electrochemical stability, potentially extending the operational voltage window of batteries rsc.orgaip.org. The deuteration of tetraglyme could offer advantages in these extreme environments, potentially by altering decomposition pathways or improving stability against parasitic reactions compared to its protonated counterpart google.com. Investigating the precise impact of deuterium (B1214612) substitution on electrolyte performance under stress conditions will be a key area.
Integration of this compound into Hybrid Materials and Nanocomposites
The incorporation of this compound into hybrid materials and nanocomposites represents a promising avenue for developing next-generation functional materials. This could include its use as a component in solid-state electrolytes, polymer electrolytes, or as a functionalizing agent for nanomaterials. For instance, glyme-based solvate ionic liquids have been incorporated into polymer electrolytes to achieve film processability, high ionic conductivity, and thermal stability simultaneously rsc.org. The ability of tetraglyme to form complexes with ions can be leveraged to create ion-conductive pathways within solid matrices. Research into nanocomposites could explore how this compound interacts with different nanoparticle architectures to create materials with tailored mechanical, electrical, or thermal properties. The deuterated nature of this compound could provide unique opportunities for in-situ characterization of these hybrid materials using spectroscopic techniques sensitive to isotopic composition.
Development of Integrated Spectroscopic and Computational Methodologies
Advancements in understanding the behavior of this compound will be significantly driven by the development and application of integrated spectroscopic and computational methodologies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy, often combined with advanced computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are essential for elucidating solvation structures, ion-pairing phenomena, and reaction mechanisms researchgate.netacs.orgnih.govresearchgate.netacs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. The use of deuterated this compound is particularly beneficial in NMR spectroscopy, as it minimizes proton signals, leading to cleaner spectra and more precise analysis of molecular interactions and dynamics evitachem.comstudymind.co.uksynmr.in. Neutron scattering experiments, utilizing isotopic substitution, also offer unique insights into local structures and solvation environments, complementing other spectroscopic methods researchgate.netnih.govacs.org. Future research will focus on refining these integrated approaches to provide a more comprehensive and predictive understanding of this compound's behavior in complex systems.
Sustainable Chemical Pathways for Deuterated Glyme Analogues
As the demand for specialized deuterated compounds like this compound grows, the development of sustainable and efficient chemical synthesis pathways becomes increasingly important. Current methods for producing deuterated compounds often involve deuteration using deuterated reagents such as deuterium oxide (D₂O) or through alkylation with deuterated alkyl halides simsonpharma.com. Future research will aim to explore greener synthesis routes, potentially involving catalytic methods, biocatalysis, or flow chemistry, to improve yields, reduce waste, and lower the environmental footprint associated with deuterium incorporation. Furthermore, investigating the lifecycle and recyclability of this compound and similar deuterated glymes will be crucial for their long-term sustainable use in industrial and research applications. The development of cost-effective and environmentally benign methods for producing high-purity this compound will be a key focus.
Q & A
Q. What role does Tetraglyme-d6 play in solvent-dependent NMR spectroscopy studies, and how can researchers optimize its use for proton decoupling in dynamic systems?
this compound’s deuterated structure minimizes interference from proton signals, enabling precise analysis of dynamic molecular interactions (e.g., ion solvation in battery electrolytes). To optimize its use:
Q. How does this compound compare to non-deuterated glymes in stabilizing reactive intermediates in organometallic synthesis?
Methodological considerations:
- Conduct parallel reactions with this compound and standard glymes under inert conditions.
- Use stopped-flow UV-Vis spectroscopy to track intermediate lifetimes.
- Analyze kinetic isotope effects (KIEs) to isolate deuterium’s impact on reaction pathways .
Q. What protocols ensure reproducible solubility measurements for hygroscopic compounds using this compound?
- Standardize solvent storage under argon with molecular sieves to prevent moisture absorption.
- Employ Karl Fischer titration to quantify residual water content before experiments.
- Replicate measurements across multiple batches to assess variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental observations of hydrogen-deuterium isotope effects when using this compound in kinetic studies?
Contradictions may arise from incomplete deuteration or solvent-solute interactions. Mitigation strategies:
- Validate deuteration levels via -NMR or mass spectrometry.
- Re-examine solvent purity and potential side reactions using control experiments with deuterium-free analogs.
- Apply computational models (e.g., DFT) to simulate solvent coordination effects on transition states .
Q. What experimental designs minimize isotopic scrambling in deuterium-labeled electrochemical systems using this compound?
- Use compartmentalized electrochemical cells to separate deuterated and non-deuterated solvents.
- Monitor isotope migration via in situ Raman spectroscopy or isotopic labeling of counterions.
- Compare charge-transfer efficiency with impedance spectroscopy to quantify scrambling impacts .
Q. How can multi-technique approaches (e.g., NMR, XAS, and MD simulations) address gaps in understanding this compound’s solvation dynamics in lithium-ion batteries?
- Integrate NMR-derived diffusion coefficients with molecular dynamics (MD) simulations to model ion-pairing behavior.
- Validate coordination structures using X-ray absorption spectroscopy (XAS).
- Cross-reference data with non-deuterated analogs to isolate isotopic effects on conductivity .
Methodological Challenges
Q. What strategies improve the sensitivity of deuterium tracing in complex reaction mixtures using this compound?
- Employ -edited HSQC NMR to enhance signal resolution in multi-component systems.
- Couple with high-resolution mass spectrometry (HRMS) to track deuterium incorporation in products.
- Optimize solvent-to-reactant ratios to balance detection limits and reaction feasibility .
Q. How should researchers design replication studies to address inconsistencies in reported dielectric constants for this compound?
- Document solvent batch sources, purification methods, and measurement temperatures.
- Use impedance analyzers with calibrated cells to reduce instrumental variance.
- Publish raw data and uncertainty ranges to facilitate meta-analyses .
Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing small-sample datasets in this compound-based catalysis studies?
Q. How can researchers differentiate between solvent-specific and isotope-specific effects in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
